molecular formula C14H17N5O2S B3010816 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034432-89-6

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B3010816
CAS No.: 2034432-89-6
M. Wt: 319.38
InChI Key: MZPJKPUPWIXHDI-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized compounds with structural motifs similar to "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" and evaluated their antimicrobial properties. For example, Kumar et al. (2012) developed a series of compounds that showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing methoxy groups exhibited high antimicrobial activity, suggesting potential application areas for structurally similar compounds in developing new antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

Research by Katariya et al. (2021) on novel biologically potent heterocyclic compounds, including pyrazoline and oxazole, showed significant anticancer activity against a panel of 60 cancer cell lines. This highlights the potential of structurally similar compounds for anticancer drug development (Katariya et al., 2021).

Synthesis and Biological Evaluation

Syed et al. (2013) synthesized novel derivatives with potential antitubercular and antifungal activities. This suggests that compounds with similar structures could be explored for their therapeutic potential in treating fungal infections and tuberculosis (Syed et al., 2013).

Molecular Docking and Analysis

Studies involving molecular docking and analysis, such as the work by Lynda (2021), have shown that structurally related compounds could interact effectively with enzymes and exhibit antibacterial and antioxidant activities. These findings suggest applications in designing compounds for specific biological targets (Lynda, 2021).

Mechanism of Action

The mechanism of action of thiadiazole derivatives can vary depending on the specific compound and its biological target. Some thiadiazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

Thiadiazole derivatives, including this compound, have shown promise in various areas of medicinal chemistry. They have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant potential . Therefore, future research could focus on exploring these properties further and developing new drugs based on these compounds.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-2-3-11-13(22-18-17-11)14(20)19-7-4-10(9-19)21-12-8-15-5-6-16-12/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPJKPUPWIXHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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